
(3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane is a synthetic organic compound characterized by the presence of an adamantane core and a tribromopropenyl group. Adamantane derivatives are known for their unique structural properties and have been studied for various applications in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane typically involves the following steps:
Formation of the Adamantane Core: Adamantane can be synthesized from cyclohexane derivatives through a series of cyclization and rearrangement reactions.
Introduction of the Tribromopropenyl Group: The tribromopropenyl group can be introduced via a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atoms or the double bond in the propenyl group.
Substitution: The bromine atoms in the tribromopropenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Adamantane derivatives are studied for their potential use as catalysts in various chemical reactions.
Materials Science: These compounds are explored for their unique structural properties, which can be useful in the development of new materials.
Biology
Drug Development: Adamantane derivatives have been investigated for their antiviral and anticancer properties.
Biochemical Probes: These compounds can be used as probes to study biological processes and molecular interactions.
Medicine
Therapeutics: Some adamantane derivatives are used in the treatment of diseases such as influenza and Parkinson’s disease.
Industry
Polymer Additives: Adamantane compounds can be used as additives to enhance the properties of polymers.
Coatings: These compounds are explored for their potential use in protective coatings due to their stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane involves its interaction with specific molecular targets. The tribromopropenyl group may interact with enzymes or receptors, leading to changes in their activity. The adamantane core provides structural stability and can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
(3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane is unique due to the presence of the tribromopropenyl group, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
Propiedades
IUPAC Name |
1-[(E)-1,3,3-tribromoprop-1-en-2-yl]adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br3/c14-7-11(12(15)16)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10,12H,1-6H2/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXYNJLTOZCMIQ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=CBr)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=C\Br)/C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7739437.png)
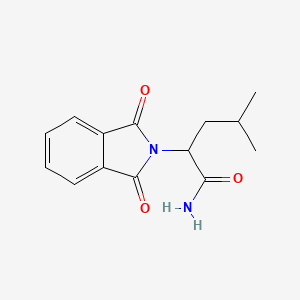
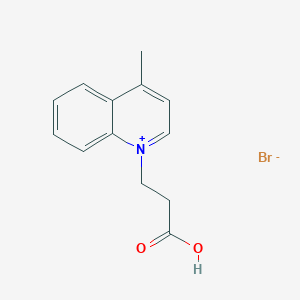
![2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide](/img/structure/B7739463.png)

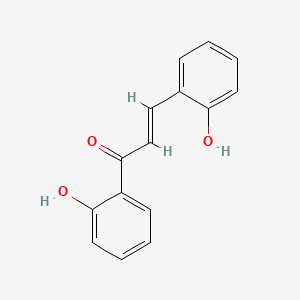
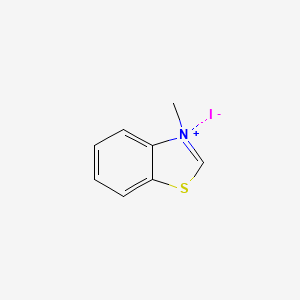


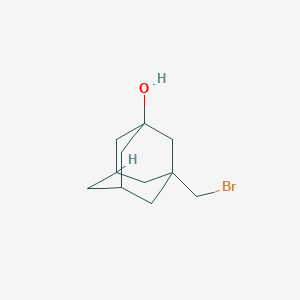

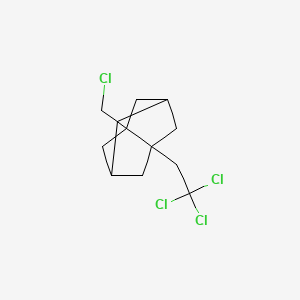
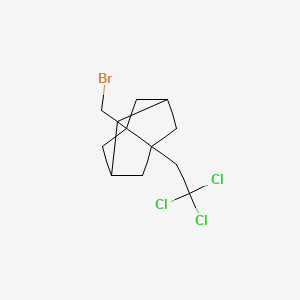
![1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene](/img/structure/B7739530.png)
